2-Amino-3-(pyridin-2-YL)propan-1-OL hydrochloride

Catalog No.
S13795230
CAS No.
M.F
C8H13ClN2O
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(pyridin-2-YL)propan-1-OL hydrochloride

Product Name

2-Amino-3-(pyridin-2-YL)propan-1-OL hydrochloride

IUPAC Name

2-amino-3-pyridin-2-ylpropan-1-ol;hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C8H12N2O.ClH/c9-7(6-11)5-8-3-1-2-4-10-8;/h1-4,7,11H,5-6,9H2;1H

InChI Key

AHTANRHNMXSMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CO)N.Cl

2-Amino-3-(pyridin-2-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12N2OHCl\text{C}_8\text{H}_{12}\text{N}_2\text{O}\cdot \text{HCl}. This compound is a derivative of pyridine, characterized by the presence of both an amino group and a hydroxyl group attached to a pyridine ring. Its structural uniqueness allows for diverse applications in scientific research, particularly in chemistry, biology, and medicine. The compound is often utilized as an intermediate in the synthesis of other organic molecules and has been studied for its potential biological activities .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form different amines or alcohols.
  • Substitution: The amino and hydroxyl groups are reactive, allowing them to participate in substitution reactions that produce various derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
  • Reduction Agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed for reduction reactions.
  • Substitution Reagents: Alkyl halides and acyl chlorides are often used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The reactions involving 2-Amino-3-(pyridin-2-yl)propan-1-ol hydrochloride can lead to various substituted pyridine derivatives, amines, and alcohols, depending on the specific conditions and reagents employed.

Research indicates that 2-Amino-3-(pyridin-2-yl)propan-1-ol hydrochloride exhibits potential biological activities. It has been studied for its ability to inhibit certain enzymes and bind to specific receptors. The compound's mechanism of action typically involves modulating the activity of these molecular targets, which could lead to various therapeutic effects. Ongoing studies aim to explore its applications in drug development for treating various diseases .

The synthesis of 2-Amino-3-(pyridin-2-yl)propan-1-ol hydrochloride can be achieved through multiple methods:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Reagents: Common reagents include amines and alcohols that facilitate the formation of the desired structure.
  • Reaction Conditions: The reactions are typically conducted under controlled temperatures and pH levels to optimize yield and purity.

Specific synthetic routes may vary based on the desired purity and scale of production, but the general approach involves careful manipulation of reaction conditions to achieve high efficiency .

The applications of 2-Amino-3-(pyridin-2-yl)propan-1-ol hydrochloride span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for enzyme inhibition and receptor binding activities.
  • Medicine: Explored for potential therapeutic uses, including drug development.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis .

Studies on the interactions of 2-Amino-3-(pyridin-2-y)propan-1-ol hydrochloride with biological systems reveal its potential effects on various enzymes and receptors. These interactions are crucial for understanding its biological activity and therapeutic potential. Research continues to focus on elucidating the specific pathways involved when this compound interacts with molecular targets .

Several compounds share structural similarities with 2-Amino-3-(pyridin-2-y)propan-1-ol hydrochloride:

Compound NameMolecular FormulaUnique Features
2-Amino-3-hydroxypyridineC6H7N3OLacks propan chain; focuses on hydroxyl functionality
2-Amino-3-bromopyridineC6H6BrNContains bromine substituent; different reactivity profile
2-Amino-3-benzyloxypyridineC13H12N2OFeatures a benzyloxy group; enhanced lipophilicity
2-Amino-3-methylpyridineC7H9NContains a methyl substituent; altered steric properties

Uniqueness

The uniqueness of 2-Amino-3-(pyridin-2-y)propan-1-ol hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of an amino group and a hydroxyl group on the pyridine ring provides versatile opportunities for chemical transformations and interactions with biological systems .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

188.0716407 g/mol

Monoisotopic Mass

188.0716407 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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